molecular formula C18H14Cl2N2O3 B2608948 N-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide CAS No. 888464-40-2

N-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide

Cat. No.: B2608948
CAS No.: 888464-40-2
M. Wt: 377.22
InChI Key: SVFLEFFIQFIVIV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide (CAS 888464-40-2) is a high-purity benzofuran-2-carboxamide derivative supplied for research and development purposes. This compound is of significant interest in medicinal chemistry and neuroscience due to its structural similarity to pharmacologically active benzofuran derivatives, which are known for neuroprotective and antioxidant properties . The molecular structure features a benzofuran core substituted at the 3-position with a 3-chloropropanamido group and an N-linked 3-chlorophenyl moiety, contributing to its enhanced lipophilicity and potential for influencing receptor binding . Benzofuran-2-carboxamide ligands, as a class, have been scientifically validated as selective ligands for sigma receptors, with some analogs exhibiting high affinity for the sigma-1 receptor subtype . These receptors are overexpressed in various tumor cell lines and are implicated in modulating several central nervous system functions, making this compound a valuable tool for investigating neurodegenerative disorders, pain, depression, and cancer . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in bioactivity studies. The product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(3-chloropropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c19-9-8-15(23)22-16-13-6-1-2-7-14(13)25-17(16)18(24)21-12-5-3-4-11(20)10-12/h1-7,10H,8-9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFLEFFIQFIVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and possible therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C19H17Cl2N2O3
  • Molecular Weight : 372.8023 g/mol
  • CAS Number : 888464-25-3
  • SMILES Notation : CCOCC(=O)Nc1c(oc2c1cccc2)C(=O)Nc1cccc(c1)Cl

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing significant potential in several areas:

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, benzofuroxan derivatives have shown high cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways and increasing reactive oxygen species (ROS) production .

The antitumor effect is attributed to:

  • DNA Damage : The compound may induce single and double-strand breaks in DNA, leading to cell death. This is particularly effective as multiple DNA damages are harder for cells to repair.
  • Selective Toxicity : The selectivity index relative to healthy tissues is favorable compared to established chemotherapeutic agents like Doxorubicin .

3. Antimicrobial Activity

In addition to its antitumor properties, the compound has been reported to possess antimicrobial activity against various pathogens. Hybrid compounds that incorporate similar structural motifs have demonstrated effectiveness against antibiotic-resistant bacteria and fungi, indicating a broad spectrum of biological action .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 and HeLa cell lines with mechanisms involving ROS production and apoptosis induction .
Study 2Reported antimicrobial efficacy against Staphylococcus species and phytopathogenic fungi, highlighting its potential as a therapeutic agent .
Study 3Investigated structure-activity relationships showing that modifications in the benzofuran core enhance biological activity, suggesting avenues for drug development .

Scientific Research Applications

Medicinal Chemistry

N-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide has been studied for its potential as a therapeutic agent. Its structural similarity to other known inhibitors suggests it may exhibit pharmacological properties that warrant further investigation.

Protein Kinase Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of protein kinases. Protein kinases are critical in regulating various cellular processes, including cell growth, differentiation, and metabolism. The inhibition of these enzymes can have therapeutic implications in treating cancers and other diseases where kinase activity is dysregulated .

Case Study: Inhibition of Specific Kinases

A study exploring fused heterocyclic compounds demonstrated that modifications to the benzofuran structure could enhance inhibitory activity against specific protein kinases, such as PIM kinases. This suggests that this compound could be optimized for similar applications .

Potential Therapeutic Implications

Given its structural attributes and preliminary findings regarding its biological activity, this compound may serve as a lead compound for the development of new therapeutic agents targeting kinase-related pathways.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Use
This compound Benzofuran 3-Chlorophenyl, 3-chloropropanamido 377.22 Research chemical
3-(3-Chloropropanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide Benzofuran 2-Fluorophenyl 360.77 Research chemical
(Z)-N-(3-Chlorophenyl)thiazolidine derivative Thiazolidine-2,4-dione Methoxymethyl, phenoxyacetamide ~450 (estimated) NO inhibition (IC₅₀ = 45.6 µM)
Cyprofuram Cyclopropane-carboxamide Tetrahydro-2-oxo-3-furanyl 310.75 Fungicide
N-(3-Bromo-2-methylphenyl)dihydropyridine carboxamide Dihydropyridine 3-Bromo-2-methylphenyl 351.62 Crystallographic study

Table 2. Halogen Substituent Effects

Halogen (Position) Atomic Radius (Å) Electronegativity Example Compound Potential Impact
Cl (3-chlorophenyl) 0.99 3.16 Target compound Moderate hydrophobicity, metabolic stability
F (2-fluorophenyl) 0.64 3.98 Fluorophenyl benzofuran analog Enhanced polarity, possible H-bonding
Br (3-bromophenyl) 1.14 2.96 Bromophenyl dihydropyridine analog Increased hydrophobicity, steric bulk

Key Findings and Implications

  • Structural Flexibility: Minor changes, such as halogen substitution (Cl → F) or heterocycle replacement (benzofuran → thiazolidine), significantly alter electronic properties, solubility, and bioactivity.
  • Activity Trends: Thiazolidine derivatives with chlorophenyl groups exhibit micromolar-range bioactivity (e.g., NO inhibition), suggesting that the target benzofuran analog may require similar substituent optimization for pharmaceutical applications .
  • Application Divergence : While chlorophenyl amides are common in pesticides (e.g., cyprofuram), benzofuran derivatives are more frequently explored in medicinal chemistry, highlighting the role of core structures in determining use cases .

Q & A

Q. What are the established synthetic routes for N-(3-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the benzofuran-2-carboxylic acid backbone via cyclization of substituted phenols with chloroacetone derivatives under acidic conditions.
  • Step 2: Introduction of the 3-chloropropanamido group through amidation using coupling agents like HATU or DCC in anhydrous DMF.
  • Step 3: Final coupling with 3-chloroaniline via nucleophilic acyl substitution.
    Key intermediates include benzofuran-2-carbonyl chloride and 3-chloropropionamide derivatives. Structural analogs (e.g., benzofuran carboxamides) have been synthesized using similar methodologies, with yields optimized by controlling reaction temperature and stoichiometry .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR are used to confirm the amide bond formation and substituent positions. For example, the carbonyl signal at ~170 ppm in 13^13C NMR confirms the carboxamide group .
  • X-ray Crystallography: Resolves stereochemical ambiguities. Related benzofuran carboxamides exhibit planar benzofuran rings and hydrogen-bonded amide motifs, as shown in crystallographic studies .
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns, particularly for chlorine-containing fragments .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for in vitro assays?

  • Solubility: Low aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as solvents. Stability in these solvents should be monitored via HPLC over 48 hours .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) of similar compounds shows decomposition above 200°C, suggesting storage at −20°C under inert conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation: Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding. For example, trifluoromethyl analogs exhibit enhanced metabolic stability .
  • Amide Linker Modification: Replace chloropropanamido with sulfonamide or urea groups to alter hydrogen-bonding interactions. Computational docking (e.g., AutoDock Vina) can predict binding affinity changes .
  • Biological Testing: Use orthogonal assays (e.g., enzymatic inhibition, cell viability) to validate hypotheses. Contradictory activity data may arise from assay-specific variables like pH or co-solvents .

Q. What analytical strategies resolve discrepancies in biological activity data across studies?

  • Assay Standardization: Control variables such as cell line passage number, serum concentration, and incubation time. For example, serum proteins may sequester hydrophobic compounds, reducing apparent activity .
  • Metabolite Profiling: Use LC-MS to identify degradation products in assay media. Chlorinated benzofurans are prone to dehalogenation under reducing conditions, generating inactive metabolites .
  • Orthogonal Validation: Confirm activity via SPR (surface plasmon resonance) for direct target binding measurements, reducing false positives from fluorescence-based assays .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • ADMET Prediction: Tools like SwissADME predict absorption (e.g., Caco-2 permeability) and cytochrome P450 interactions. Chlorine atoms may increase metabolic clearance via CYP2D6 oxidation .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-target binding over 100 ns to identify critical residues (e.g., hydrophobic pockets accommodating chlorophenyl groups). Free energy calculations (MM/PBSA) quantify binding contributions .

Q. What reaction optimization strategies improve yield and purity during scale-up synthesis?

  • Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)2_2) enhance coupling efficiency in benzofuran ring formation. Microwave-assisted synthesis reduces reaction time from hours to minutes .
  • Purification Techniques: Use preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) to isolate >95% pure product. Impurities often arise from incomplete amidation .

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